molecular formula C14H14O6 B14313190 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate CAS No. 111249-87-7

1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate

Cat. No.: B14313190
CAS No.: 111249-87-7
M. Wt: 278.26 g/mol
InChI Key: PBTOMQHCLCMGEK-UHFFFAOYSA-N
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Description

1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is a chemical compound belonging to the class of coumarins Coumarins are naturally occurring phenolic substances made of fused benzene and α-pyrone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate typically involves the condensation of resorcinol and ethylacetoacetate in the presence of a strong acid such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are commonly used for acetylation and benzoylation reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins.

Scientific Research Applications

1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is unique due to its specific structural features, such as the propyl acetate group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.

Properties

CAS No.

111249-87-7

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

1-(5,7-dihydroxy-2-oxochromen-4-yl)propyl acetate

InChI

InChI=1S/C14H14O6/c1-3-11(19-7(2)15)9-6-13(18)20-12-5-8(16)4-10(17)14(9)12/h4-6,11,16-17H,3H2,1-2H3

InChI Key

PBTOMQHCLCMGEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=O)OC2=CC(=CC(=C12)O)O)OC(=O)C

Origin of Product

United States

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